Sulfonyl Chloride vs. Sulfonyl Fluoride Reactivity with Sterically Hindered Amines: Parallel Synthesis Comparison
In a direct parallel synthesis study comparing aliphatic sulfonyl chlorides versus sulfonyl fluorides, sulfonyl chlorides reacted efficiently with amines bearing sterically hindered amino groups, while the corresponding sulfonyl fluorides showed low activity under identical conditions [1]. The target compound, bearing a sulfonyl chloride group, is therefore preferred over the sulfonyl fluoride analog (CAS 2137746-00-8) when constructing sulfonamide libraries from sterically demanding amine building blocks.
| Evidence Dimension | Reactivity with sterically hindered aliphatic amines in parallel synthesis |
|---|---|
| Target Compound Data | Sulfonyl chloride class (including target): efficient reaction with sterically hindered amines |
| Comparator Or Baseline | Sulfonyl fluoride analog (CAS 2137746-00-8): low activity with sterically hindered amines; sulfonyl fluorides gave good results only with amines bearing additional functionality |
| Quantified Difference | Qualitative pass/fail difference: chlorides succeed where fluorides fail for hindered amine substrates |
| Conditions | Parallel synthesis of aliphatic sulfonamides; ACS Comb. Sci. 2014, 16(4), 192–197 |
Why This Matters
Procurement of the sulfonyl chloride rather than the fluoride ensures broader amine scope in parallel library synthesis, particularly when sterically hindered amines are required.
- [1] Bogolubsky, A. V.; Moroz, Y. S.; Mykhailiuk, P. K.; et al. Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Comb. Sci. 2014, 16 (4), 192–197. View Source
